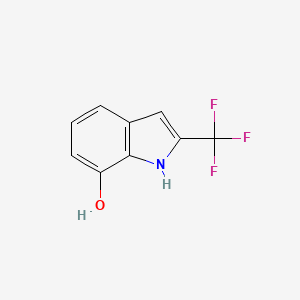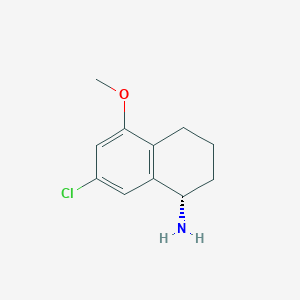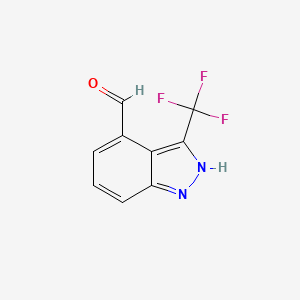![molecular formula C11H9ClN2O B13127030 (6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
(6-Chloro-[2,4'-bipyridin]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-chloro-2,4’-bipyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol may involve large-scale chlorination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a bipyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-[2,4’-bipyridin]-4-carboxylic acid.
Reduction: Formation of 6-chloro-[2,4’-bipyridin]-4-ylmethane.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming complexes that can interfere with enzymatic activities or cellular processes. The presence of the chlorine atom and hydroxymethyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-[3,4’-bipyridin]-2-yl)methanol: Another chlorinated bipyridine derivative with similar properties but different substitution patterns.
(6-Chloro-2-pyridinyl)methanol: A simpler structure with only one pyridine ring, used in similar applications.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
(2-chloro-6-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-6,15H,7H2 |
Clave InChI |
CZHMTJNTVXWIPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


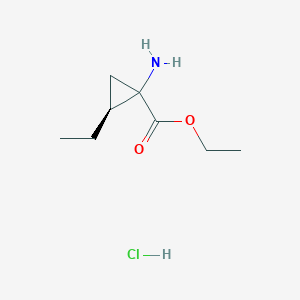

![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
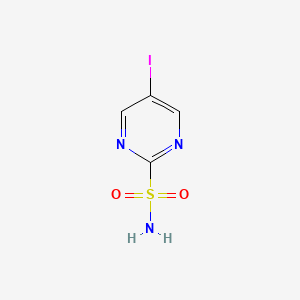
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)
